Arsenazo I
Overview
Description
Arsenazo I is a chemical compound known for its ability to form complexes with various metal ions. It is a monoazo compound based on chromotropic acid and o-aminophenylarsonic acid. This compound is widely used in analytical chemistry due to its high sensitivity and selectivity for certain metal ions, making it a valuable reagent for spectrophotometric determinations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenazo I is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of o-aminophenylarsonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with chromotropic acid under alkaline conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The reagents are mixed in large reactors, and the product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Arsenazo I undergoes various types of chemical reactions, including complexation, oxidation, and reduction. Its primary use is in forming complexes with metal ions, which can be analyzed spectrophotometrically.
Common Reagents and Conditions:
Complexation: this compound forms complexes with metal ions such as calcium, uranium, and rare earth elements. The reaction typically occurs in aqueous solutions at specific pH levels.
Oxidation and Reduction: While less common, this compound can participate in redox reactions under certain conditions.
Major Products: The major products of reactions involving this compound are typically the metal complexes formed. These complexes exhibit distinct colors, which can be measured using spectrophotometry to determine the concentration of metal ions in a solution.
Scientific Research Applications
Arsenazo I has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the spectrophotometric determination of metal ions. Its high sensitivity makes it ideal for detecting trace amounts of metals.
Biology: this compound is used to study calcium ion concentrations in biological samples. It serves as an optical indicator for calcium binding studies.
Medicine: In medical research, this compound is used to measure calcium levels in blood and other biological fluids.
Industry: The compound is employed in various industrial processes for the analysis of metal content in raw materials and products.
Mechanism of Action
Arsenazo I exerts its effects primarily through complexation with metal ions. The mechanism involves the formation of a coordination complex between the metal ion and the azo group of this compound. This interaction results in a color change, which can be measured spectrophotometrically. The molecular targets are the metal ions, and the pathways involved include the formation of stable metal-ligand complexes.
Comparison with Similar Compounds
Arsenazo III: Another widely used reagent for metal ion determination, known for its high affinity for calcium ions.
Chlorophosphonazo III: Similar in properties to Arsenazo III, used for the determination of uranium and other elements.
Tetramethylmurexide: Used as an optical indicator for calcium ions, similar to Arsenazo I.
Uniqueness: this compound is unique due to its specific structure, which allows it to form highly stable complexes with certain metal ions. Its sensitivity and selectivity make it a preferred choice for specific analytical applications, particularly in the determination of calcium and uranium ions.
Properties
IUPAC Name |
3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O11S2/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZWLEZSGOTSHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13AsN2O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047993 | |
Record name | Arsenazo I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101047993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Acros Organics MSDS] | |
Record name | Arsenazo I | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11975 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
520-10-5, 3547-38-4 | |
Record name | Arsenazo I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsenazo I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 3-((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsenazo I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101047993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 2-(-hydrogen arsonatophenylazo)-1,8-dihydroxynaphthalene-3,6-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Arsenazo I demonstrates a strong affinity for various metal ions, including lanthanides, uranium (U(VI)), thorium (Th(IV)), copper (Cu(II)), and zirconium (Zr(IV)). [, , , , ]
ANone: this compound forms colored complexes with metal ions through chelation. This involves the formation of coordinate bonds between the metal ion and specific atoms within the this compound molecule, creating a stable ring structure. [, , , ]
ANone: The complexation of this compound with metal ions leads to changes in its spectroscopic properties, particularly its UV-Vis absorption spectrum. This change in absorbance is utilized for the detection and quantification of these metal ions in various analytical techniques. [, , , , , ]
ANone: The molecular formula of this compound is C22H18As2N4O14S2, and its molecular weight is 778.43 g/mol.
ANone: this compound is commonly characterized using UV-Vis spectrophotometry and infrared (IR) spectrometry. UV-Vis spectroscopy helps analyze the compound's absorption characteristics and its complexation behavior with metal ions. IR spectrometry provides information about the functional groups present in the molecule. [, ]
ANone: this compound can be immobilized on various solid supports, including silica gel, activated charcoal, aluminum oxide, and Amberlite XAD resins. These immobilized forms are used in separation and pre-concentration techniques like solid-phase extraction. [, , , , ]
ANone: While not a catalyst itself, this compound is often used as a signaling molecule in catalytic kinetic spectrophotometric methods. In these applications, the presence of a target analyte catalyzes a reaction involving this compound, leading to a measurable change in its absorbance. [, , , , ]
ANone: this compound has been employed in methods for determining trace amounts of metals like zinc, selenium, ruthenium, antimony, vanadium, and manganese. These methods rely on the analyte's catalytic effect on the oxidation or reduction of this compound by reagents like hydrogen peroxide, sodium hypophosphite, or potassium periodate. [, , , , ]
ANone: While the provided research excerpts don't explicitly detail computational studies on this compound, computational chemistry techniques like molecular docking and density functional theory (DFT) calculations can be valuable tools to understand its interactions with metal ions and predict the stability of the resulting complexes.
ANone: Structural modifications to the this compound scaffold, such as changes to the substituents on the aromatic rings or the length of the azo linkage, can significantly impact its metal ion affinity and selectivity. For example, modifying the position of the arsono group from ortho to para (as in Antipyryl-o-Arsenazo I vs. Antipyryl-p-Arsenazo I) can influence its effectiveness as a metallochromic indicator for magnesium. []
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